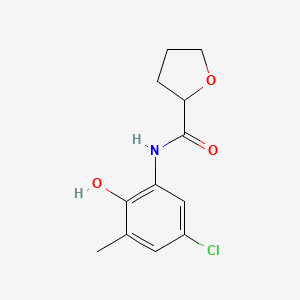![molecular formula C14H19N3OS B7594236 3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical abbreviation, PBTZ169.
Applications De Recherche Scientifique
PBTZ169 has been studied for its potential therapeutic applications in various diseases, including tuberculosis, cancer, and Alzheimer's disease. In tuberculosis, PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1. In cancer, PBTZ169 has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In Alzheimer's disease, PBTZ169 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
Mécanisme D'action
PBTZ169 exerts its therapeutic effects by binding to specific proteins or enzymes in the body. In tuberculosis, PBTZ169 binds to the enzyme DprE1, which is involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. By inhibiting DprE1, PBTZ169 disrupts the cell wall biosynthesis process and inhibits the growth of the bacteria. In cancer, PBTZ169 binds to the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting Hsp90, PBTZ169 disrupts the protein folding process and induces cancer cell death. In Alzheimer's disease, PBTZ169 binds to amyloid-beta peptides and inhibits their aggregation, which is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
PBTZ169 has been shown to have various biochemical and physiological effects in the body. In tuberculosis, PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis process. In cancer, PBTZ169 induces cancer cell death by inhibiting protein folding and stabilization. In Alzheimer's disease, PBTZ169 inhibits the aggregation of amyloid-beta peptides, which are implicated in the development of the disease. PBTZ169 has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
PBTZ169 has several advantages for lab experiments, including its high potency and selectivity for specific targets. PBTZ169 is also relatively stable and can be synthesized in high yields with high purity. However, PBTZ169 also has limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for PBTZ169 research. One direction is to optimize the synthesis method to produce PBTZ169 analogs with improved properties, such as increased solubility and potency. Another direction is to explore the potential therapeutic applications of PBTZ169 in other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
The synthesis of PBTZ169 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This intermediate is then reacted with 1-propan-2-ylpyrazole-3-carboxaldehyde to form PBTZ169. The synthesis method has been optimized to produce high yields of PBTZ169 with high purity.
Propriétés
IUPAC Name |
3-[(1-propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17-8-7-11(15-17)9-16-12-5-3-4-6-13(12)19-14(16)18/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCPRANNIPGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C3=C(CCCC3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)

![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)

![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)